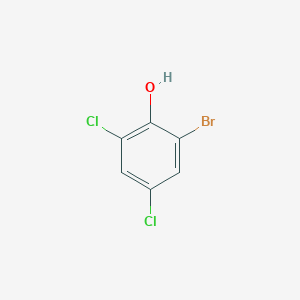

2-Bromo-4,6-dichlorophenol

Description

Contextualization of Halogenated Phenols in Environmental and Biological Systems

Halogenated phenols are a class of chemical compounds that feature a phenol (B47542) ring substituted with one or more halogen atoms, such as chlorine, bromine, or iodine. These compounds are present in the environment due to both natural and human activities. nih.govacs.org In marine environments, various organisms naturally produce halogenated phenols. who.int Anthropogenic sources include industrial processes like the manufacturing of pesticides and dyes, and the bleaching of wood pulp. who.int They are also formed as disinfection byproducts (DBPs) during the chlorination of drinking water that contains natural organic matter and bromide ions. acs.org Due to their persistence and potential for bioaccumulation, halogenated phenols are a subject of environmental monitoring and research. nih.govacs.orgacs.org

Significance of 2-Bromo-4,6-dichlorophenol as a Research Subject

This compound (CAS No. 4524-77-0) is a specific halogenated phenol that has garnered research interest primarily as a disinfection byproduct found in drinking water. Its formation is a consequence of water treatment processes involving chlorine when bromide is present in the source water. acs.org

The compound is also significant as a precursor to taste and odor problems in water. Microbial O-methylation of this compound can form 2-bromo-4,6-dichloroanisole, a compound that contributes to musty or medicinal off-flavors in water, even at very low concentrations. asm.org This has prompted research into its detection and control in water supplies.

Furthermore, its use as a chemical intermediate in the synthesis of agrochemicals and pharmaceuticals highlights its industrial relevance. The study of its chemical reactions, such as substitution, oxidation, and reduction, is crucial for both its synthesis and its degradation in the environment.

Scope and Objectives of Academic Inquiry on this compound

The academic investigation of this compound is multifaceted, with several key objectives:

Formation and Degradation: Research focuses on understanding the mechanisms of its formation during water disinfection and its subsequent degradation under various environmental conditions. researchgate.net This includes studying its behavior during oxidation processes. researchgate.net

Analytical Detection: A major goal is the development of sensitive and reliable analytical methods for its detection in environmental matrices. researchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are commonly employed for this purpose. sielc.com

Environmental Occurrence: Studies aim to quantify its presence in drinking water and wastewater to assess the extent of contamination and potential human exposure. researchgate.netoup.com

Chemical Synthesis: Research is also directed at optimizing the synthetic routes to produce this compound, often starting from precursors like 2,4-Dichlorophenol (B122985). chemicalbook.com

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the interactive table below.

| Property | Value | Reference |

| Molecular Formula | C6H3BrCl2O | nih.govstenutz.eu |

| Molar Mass | 241.90 g/mol | stenutz.eu |

| CAS Number | 4524-77-0 | chemicalbook.com |

| Appearance | White to slightly beige solid | cymitquimica.comechemi.com |

| Melting Point | 73-76 °C |

Analytical Methods

The detection and quantification of this compound are critical for research and monitoring. The table below outlines common analytical techniques.

| Analytical Technique | Description | Reference |

| Gas Chromatography (GC) | A common method for separating and detecting phenols in complex mixtures. | |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and quantification of halogenated phenols in water and soil samples. | sielc.com |

| Mass Spectrometry (MS) | Often coupled with GC or HPLC to provide high specificity and sensitivity for trace-level detection. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHJINKMDMSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196447 | |

| Record name | 2-Bromo-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4524-77-0 | |

| Record name | 2-Bromo-4,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4524-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4524-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4,6-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R47HFR4HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 4,6 Dichlorophenol

Established Synthetic Routes for 2-Bromo-4,6-dichlorophenol

The synthesis of this compound is primarily achieved through the controlled halogenation of phenolic precursors.

Halogenation of Phenolic Precursors: Bromination and Chlorination Strategies

The primary route to this compound involves the direct halogenation of phenol (B47542) or its chlorinated derivatives. A common precursor is 2,4-dichlorophenol (B122985), which can be brominated to yield the target compound. chemicalbook.com The synthesis can also start from phenol, followed by sequential or concurrent chlorination and bromination.

One documented method involves the bromination of 2,4-dichlorophenol. chemicalbook.com In a specific example, 2,4-dichlorophenol is dissolved in toluene (B28343) and treated with bromine at a low temperature (-50°C). chemicalbook.com This is followed by the addition of tert-butylamine (B42293) to facilitate the reaction, resulting in a high yield of this compound. chemicalbook.com

Another approach starts with phenol and involves chlorination to produce 2,4-dichlorophenol as an intermediate. wikipedia.org This intermediate is then subjected to bromination. The chlorination of phenol itself is a well-established industrial process. wikipedia.org

The table below summarizes a synthetic route starting from 2,4-dichlorophenol.

| Reactant | Reagent(s) | Solvent | Temperature | Yield | Reference |

| 2,4-Dichlorophenol | 1. Bromine2. tert-Butylamine | Toluene | -50°C | 97% | chemicalbook.com |

Catalytic Approaches in this compound Synthesis

Catalysts are often employed to enhance the efficiency and regioselectivity of the halogenation reactions. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided results, related halogenation reactions of phenols offer insights. For instance, the synthesis of 2,4-dichlorophenol from phenol can be catalyzed by phosphorus pentachloride. google.com This suggests that Lewis acids or other catalysts could play a role in directing the bromination of 2,4-dichlorophenol.

In a broader context of phenol halogenation, catalysts like iron(III) chloride or aluminum chloride are commonly used to facilitate the process. Vanadyl porphyrin complexes have also been shown to be effective catalysts for the bromination of various phenol derivatives. acs.org For example, a vanadyl porphyrin complex demonstrated 100% conversion of 2,4-dichlorophenol to this compound. acs.org

Optimization of Reaction Conditions for Regioselectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the correct substitution pattern (regioselectivity). Key parameters that are manipulated include temperature, solvent, and the choice and amount of catalyst and halogenating agent.

In the synthesis of this compound from 2,4-dichlorophenol, carrying out the bromination at a very low temperature (-50°C) is a key condition. chemicalbook.com This low temperature helps to control the reactivity of bromine and prevent over-bromination or the formation of undesired isomers. The use of a specific base, tert-butylamine, also appears to be critical for achieving a high yield. chemicalbook.com

For the preparation of the precursor 2,4-dichlorophenol, controlling the temperature of the chlorination reaction is vital to minimize the formation of byproducts like 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol (B30397). google.com

Industrial Production Methods and Scalability Considerations

For industrial-scale production, processes are optimized for high yield, purity, and cost-effectiveness. The synthesis of 2,4-dichlorophenol, a key precursor, is produced on a large scale by the chlorination of phenol. wikipedia.org A patented method for producing high-purity 2,4-dichlorophenol involves the use of phosphorus pentachloride as a catalyst and controlling the reaction temperature to minimize impurities, allowing the product to be used directly in subsequent steps without extensive purification. google.com

When scaling up the synthesis of this compound, factors such as heat management during the exothermic halogenation reactions, efficient mixing, and the safe handling of corrosive reagents like bromine are critical. The use of continuous flow reactors and advanced separation techniques can help to control reaction parameters more precisely and improve the isolation of the final product.

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dictated by its functional groups: the hydroxyl group and the halogen substituents on the aromatic ring.

Nucleophilic Substitution Reactions and Derivative Formation

The bromine and chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic substitution, although this generally requires specific conditions. These reactions involve the replacement of a halogen atom by a nucleophile. libretexts.org

In a broader context of halophenol chemistry, phototransformation in the presence of nucleophiles like bromide, chloride, and hydroxide (B78521) ions has been observed, leading to the substitution of halogen atoms. nih.gov This indicates that under certain conditions, such as in the presence of light, the halogens on this compound could be replaced.

Oxidative Pathways and Quinone Analog Generation

The oxidation of this compound represents a significant pathway for the generation of quinone analogs. The phenolic hydroxyl group can be oxidized to produce corresponding quinones or other oxidized derivatives. Strong oxidizing agents are typically employed for this transformation.

In analogous transformations, other halogenated phenols undergo oxidation to form benzoquinones. For instance, the oxidation of 2,4,6-trichlorophenol by enzymes like lignin (B12514952) peroxidases or manganese peroxidases yields 2,6-dichloro-1,4-benzoquinone. This process involves an initial oxidative dechlorination step. It is plausible that this compound would undergo a similar transformation, potentially yielding 2-bromo-6-chloro-1,4-benzoquinone. Further research is needed to fully characterize the specific quinone analogs generated from the oxidation of this compound and to optimize the reaction conditions for their selective synthesis.

Table 1: Examples of Oxidative Transformations of Halogenated Phenols

| Starting Material | Oxidizing Agent/System | Major Product(s) | Reference |

| 2,4,6-Trichlorophenol | Lignin Peroxidase (LiP) / Manganese Peroxidase (MnP) | 2,6-dichloro-1,4-benzoquinone | |

| 2-Chlorophenol (B165306) / 2-Bromophenol mixture | High-temperature gas-phase oxidation | 4,6-Dichlorodibenzofuran, 4,6-Dibromodibenzofuran |

This table presents examples of oxidative reactions on compounds structurally related to this compound to illustrate potential transformation pathways.

Reductive Dehalogenation Processes and Product Characterization

Reductive dehalogenation offers a method to selectively or completely remove the halogen atoms from this compound, leading to the formation of simpler phenolic structures. This process is of interest for both synthetic applications and environmental remediation. Common reducing agents for such transformations include sodium borohydride (B1222165) or catalytic hydrogenation.

The selective removal of halogens depends on the reaction conditions and the nature of the reducing agent. In anaerobic environments, microbial reductive dehalogenation has been observed for various halogenated phenols. For example, Desulfitobacterium dehalogenans can catalyze the reductive removal of ortho-halogen atoms from compounds like 2-bromo-4-chlorophenol (B154644). wur.nl Similarly, Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov

The characterization of the resulting products is crucial for understanding the regioselectivity of the dehalogenation process. For this compound, a stepwise reduction could potentially yield a series of partially dehalogenated phenols, such as 2-bromo-4-chlorophenol, 4,6-dichlorophenol, or 2,6-dichlorophenol, before complete dehalogenation to phenol. The relative reactivity of the C-Br versus C-Cl bonds under specific reductive conditions would dictate the product distribution.

Electrophilic Aromatic Substitution Patterns in Halogenated Phenols

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents: the hydroxyl group (-OH), the bromine atom (-Br), and the two chlorine atoms (-Cl).

The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. byjus.comwikipedia.org This effect significantly increases the nucleophilicity of the positions ortho and para to the hydroxyl group.

In this compound, the available position for electrophilic attack is the carbon at position 5 (C5). The directing effects of the substituents are as follows:

The -OH group at C1 strongly directs ortho and para. The para position (C4) is occupied by a chlorine atom, and one ortho position (C2) is occupied by a bromine atom, while the other (C6) is occupied by a chlorine atom.

The -Br atom at C2 directs ortho and para. The ortho position (C1) is occupied by the hydroxyl group, and the para position (C5) is available.

The -Cl atom at C4 directs ortho and para. Both ortho positions (C3 and C5) are available.

The -Cl atom at C6 directs ortho and para. The ortho position (C5) is available, and the para position (C3) is also available.

Considering the powerful activating and directing effect of the hydroxyl group, electrophilic substitution is most likely to be directed to the remaining vacant position on the ring that is ortho or para to it. However, since both ortho and the para positions are already substituted, the directing effects of the halogens become more influential in guiding substitution to the remaining open positions. The cumulative effect of the halogens at positions 2, 4, and 6 would influence the reactivity of the C3 and C5 positions.

Synthesis of Related Halogenated Phenolic Compounds and Analogues

The synthesis of analogues of this compound often involves the selective halogenation of phenolic precursors. The ability to introduce different halogens at specific positions on the phenol ring is crucial for creating a diverse library of compounds for various applications.

For instance, the synthesis of 4-bromo-2-chlorophenols can be achieved by the bromination of 2-chlorophenol in the presence of specific catalysts to control the regioselectivity and avoid the formation of undesired isomers. google.com Similarly, the preparation of 2,4-dichloro-6-fluorophenol (B1590019) can be accomplished through the stepwise halogenation of phenol derivatives, employing selective chlorination and fluorination reagents like Selectfluor.

The synthesis of more complex analogues, such as those involving dimerization, has also been reported. For example, the total synthesis of (±)-polysiphenol, a dibrominated dihydrophenanthrenetetraol, was achieved through the intermolecular McMurray dimerization of 5-bromovanillin. acs.org This approach was also applicable to the synthesis of dichloro- and difluoro-halologues. acs.org

Table 2: Synthesis of Halogenated Phenolic Analogues

| Starting Material(s) | Reagents and Conditions | Product | Reference |

| 2-Chlorophenol | Bromine, carbon tetrachloride, room temperature | 4-Bromo-2-chlorophenol (B165030) | google.com |

| 2,5-Dichlorophenol | Bromine, solvent, 5-20°C | 4-Bromo-2,5-dichlorophenol | google.com |

| 2,4-Dichlorophenol | Selectfluor (F-TEDA-BF4), acetonitrile (B52724) | 2,4-Dichloro-6-fluorophenol | |

| 5-Bromovanillin | McMurray dimerization reagents | (±)-Polysiphenol precursor | acs.org |

| 2,6-Dichlorophenol | Iodine, hydrogen peroxide, water | 2,6-Dichloro-4-iodophenol | scielo.br |

This table provides examples of synthetic routes to various halogenated phenolic compounds, illustrating the methodologies used to create analogues of this compound.

Advanced Analytical Methodologies for 2 Bromo 4,6 Dichlorophenol

Chromatographic Techniques for Separation and Identification

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the predominant methods for the analysis of 2-bromo-4,6-dichlorophenol. These techniques offer robust platforms for the separation, identification, and quantification of this and other related halogenated phenols.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the analysis of this compound, offering various methodologies tailored to specific analytical needs.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the analysis of this compound. sielc.comsielc.com A typical RP-HPLC method utilizes a C18 or a specialized reverse-phase column, such as Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid to ensure good peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with a volatile acid, such as formic acid. sielc.comsielc.com

Method development in RP-HPLC focuses on optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the desired separation from other compounds in the sample matrix. The goal is to obtain a sharp, symmetrical peak for this compound with a stable retention time, ensuring accurate and reproducible quantification.

Table 1: Example of RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detector | UV or Mass Spectrometry (MS) |

This table is based on data from SIELC Technologies and illustrates a typical setup for RP-HPLC analysis. sielc.comsielc.com

In quantitative analytical chemistry, this compound serves as a crucial calibration standard. By preparing a series of solutions with known concentrations of this compound, a calibration curve can be generated. This curve plots the instrumental response (e.g., peak area in a chromatogram) against the concentration. When analyzing a sample with an unknown concentration of this compound, its instrumental response is measured and compared to the calibration curve to determine its concentration accurately. This application is vital for ensuring the precision and reliability of analytical results in various matrices, including environmental samples like water and soil.

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of this compound, UPLC can provide sharper and narrower peaks, leading to improved separation from closely eluting impurities and a lower limit of detection. sielc.comsielc.com The principles of method development for UPLC are similar to HPLC but are adapted to the capabilities of the UPLC system. The use of UPLC is particularly advantageous when analyzing complex mixtures containing multiple halogenated phenols or when high sample throughput is required. nih.gov

Application as a Calibration Standard in Quantitative Analysis

Gas Chromatography (GC) for Volatile Species Analysis

Gas chromatography is another powerful technique for the analysis of this compound, especially after derivatization to increase its volatility. It is widely used for the detection and quantification of halogenated phenols in various samples.

Table 2: Comparison of Conventional GC and LTM GC

| Feature | Conventional GC | Low Thermal Mass (LTM) GC |

|---|---|---|

| Heating/Cooling | Slower, relies on air bath oven | Rapid, direct heating of column module |

| Cycle Time | Longer | Significantly shorter |

| Throughput | Lower | Higher |

| Temperature Control | Oven-based | Independent control of up to 4 modules |

This table highlights the key differences and advantages of LTM GC technology based on information from various sources. msconsult.dkconquerscientific.com

Hyphenated Spectrometric Approaches for Comprehensive Characterization

Hyphenated techniques, which couple powerful separation methods with highly sensitive detection systems, are indispensable for the analysis of this compound. This approach allows for the separation of the target analyte from interfering matrix components, followed by its unambiguous identification and quantification.

The combination of chromatography with mass spectrometry provides exceptional specificity and sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common separation techniques employed for halogenated phenols. Coupling these systems with a mass spectrometer enhances analytical specificity, which is critical for trace-level detection in complex samples.

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are primary methodologies for detecting trace levels of this compound. researchgate.net HPLC-MS/MS, often utilizing an electrospray ionization (ESI) source, is particularly effective for analyzing aqueous samples. researchgate.net Research has demonstrated that these methods can achieve very low detection limits, often in the nanogram per liter (ng/L) range, making them suitable for environmental water analysis. researchgate.netresearchgate.net For instance, a validated HPLC-ESI-MS/MS method for a range of bromophenols in river and seawater samples reported method detection limits (MDLs) between 0.1 and 21.9 ng/L. researchgate.netresearchgate.net Similarly, triple quadrupole GC-MS systems have been shown to detect related chlorophenolic compounds at sub-ng/L levels. thermofisher.com For HPLC-MS applications, the mobile phase composition is critical; acids like formic acid are often used to replace phosphoric acid to ensure compatibility with the MS detector. sielc.com

Table 1: Examples of Trace-Level Detection Limits for Halogenated Phenols using Hyphenated Methods

| Analytical Method | Matrix | Compound Class | Typical Detection Limits | Reference |

|---|---|---|---|---|

| HPLC-ESI-MS/MS | River Water | Bromophenols | 0.1–13.9 ng/L | researchgate.netresearchgate.net |

| HPLC-ESI-MS/MS | Seawater | Bromophenols | 0.1–21.9 ng/L | researchgate.netresearchgate.net |

| GC-MS/MS | Water | Halophenols | 0.04–4 ng/L | nih.govresearchgate.net |

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural confirmation and validation of metabolites of this compound. In vitro studies using techniques like liquid chromatography-mass spectrometry (LC-MS) profiling can help elucidate structure-activity relationships. For definitive validation of degradation products and metabolic pathways, stable isotope labeling can be employed. By using precursors labeled with isotopes such as ¹³C, researchers can track the transformation of the parent compound and confirm the identity of its metabolites through the characteristic mass shifts observed in the tandem MS analysis. GC-MS/MS methods developed for related halophenols utilize component-specific Multiple Reaction Monitoring (MRM) transitions, which provide high selectivity and are essential for quantitative and confirmatory analysis in complex matrices. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of this compound. uni.lu Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecule's atomic framework. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, with aromatic protons typically showing signals in the range of 6.5 to 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the bromine and chlorine substituents on the phenolic ring. Similarly, ¹³C NMR provides data on the carbon skeleton, confirming the substitution pattern. Together, these NMR techniques provide unambiguous confirmation of the compound's identity and structure. bldpharm.comipb.pt

Mass Spectrometry (MS) Coupling with Chromatographic Systems

GC-MS and HPLC-MS/MS for Trace-Level Detection

Advanced Sample Preparation and Matrix Effectsbenchchem.com

The quality of analytical data is highly dependent on the sample preparation stage. For compounds like this compound, which are often present in complex environmental matrices such as soil or water, efficient extraction and cleanup are paramount.

Matrix effects, such as the presence of organic matter in soil, can significantly influence extraction efficiency. Therefore, robust method validation is essential to ensure the accuracy and reliability of the results. Key validation strategies include the use of surrogate standards and spike-recovery experiments.

A surrogate standard is a compound chemically similar to the analyte of interest but not expected to be present in the sample. itesm.mxsettek.com It is added to every sample, blank, and standard before extraction to monitor the effectiveness of the entire analytical process. itesm.mxsettek.com For halogenated phenols, compounds like 4-Bromo-2,6-dichlorophenol or 2,4-dibromophenol (B41371) have been used as surrogates. settek.com

Spike-recovery tests involve adding a known quantity of the target analyte (spiking) to a sample matrix and measuring the percentage of the analyte that is recovered. ncasi.org This test evaluates the method's accuracy and assesses any matrix-induced suppression or enhancement of the analytical signal. Acceptable recovery ranges are typically established, for example, between 70% and 130%. Studies on related bromophenols in water have reported qualified spiking recoveries from 64% to 100%, with high precision demonstrated by relative standard deviations (RSD) between 0.4% and 11%. researchgate.netresearchgate.net

Table 2: Key Parameters in Method Validation for Halogenated Phenols

| Validation Strategy | Purpose | Example | Typical Acceptance Criteria | Reference |

|---|---|---|---|---|

| Surrogate Standards | Monitor extraction and analytical performance for each sample | 4-Bromo-2,6-dichlorophenol, 2,4,6-Tribromophenol (B41969), 2,4-Dibromophenol | Recovery within statistically determined limits | itesm.mxsettek.com |

| Spike-Recovery | Assess method accuracy and matrix effects | Spiking river water with known concentrations of bromophenols | 64-100% recovery | researchgate.netresearchgate.net |

| Spike-Recovery | Assess method accuracy for general applications | Spiking samples with the analyte of interest | 70-130% recovery |

| Precision | Evaluate the reproducibility of the method | Replicate analysis of spiked samples | 0.4-11% Relative Standard Deviation (RSD) | researchgate.net |

Identification of Potential Interferences in Complex Matrices

The accurate quantification of this compound in complex matrices is frequently complicated by the presence of interfering substances. These interferences can originate from the sample matrix itself or from other structurally similar compounds that exhibit comparable analytical behavior. The identification and mitigation of these interferences are critical for the development of robust and reliable analytical methods.

Matrix-Induced Interferences

The inherent complexity of environmental and biological samples can significantly impact the analysis of this compound. These matrix effects can manifest as signal suppression or enhancement, leading to inaccuracies in quantification.

In the analysis of soil and sediment samples, the presence of organic matter can lead to matrix effects. This may enhance the extraction efficiency but can also result in false positive signals. For biological samples such as seafood, the intricate matrix necessitates comprehensive cleanup procedures, including simultaneous distillation-extraction and alkaline back extraction, to remove interfering lipids and other components. nih.gov Similarly, when analyzing blood samples, dilution is often required to minimize matrix effects, with the necessary dilution factor being dependent on the analyte's volatility. researchgate.net The analysis of algae presents its own challenges, as the matrix can be difficult to completely remove during the cleanup phase. diva-portal.org

A study on the solar-driven desalination of seawater highlighted how matrix properties can influence analyte behavior. It was observed that increased salinity elevated the Henry's coefficient of phenol (B47542), increasing its likelihood of entering the condensed freshwater phase, a phenomenon that could similarly affect the analysis of other halogenated phenols in high-salinity water samples. mdpi.com

Table 1: Matrix-Induced Interferences in the Analysis of this compound and Related Compounds

| Matrix Type | Observed Interference Effect | Mitigation Strategy | Reference(s) |

|---|---|---|---|

| Soil/Sediment | Enhanced extraction efficiency, potential for false positives due to organic matter. | Method validation with surrogate standards and spike-recovery tests. | |

| Seafood | Complex lipid-rich matrix causing signal suppression/enhancement. | Simultaneous distillation-extraction followed by alkaline back extraction and acetylation. | nih.gov |

| Blood | Significant matrix effect depending on analyte volatility. | Sample dilution (e.g., 1:5 dilution for compounds with boiling points between 100-150°C). | researchgate.net |

| Algae | The matrix is difficult to elute from cleanup columns. | Gel permeation chromatography (GPC) was attempted but had limitations. | diva-portal.org |

| High-Salinity Water | Increased Henry's coefficient with higher salinity, affecting phase distribution. | Understanding the impact of salinity on analyte partitioning is crucial for accurate quantification. | mdpi.com |

Co-eluting Compounds and Transformation Products

A significant challenge in the chromatographic analysis of this compound is the potential for co-elution with other structurally related compounds. These compounds may be present in the original sample or formed during sample preparation and analysis.

For instance, during the aerobic biotransformation of polybrominated diphenyl ethers (PBDEs), a variety of brominated and chlorinated phenols can be formed, including 2,4,6-trichlorophenol (B30397), 4-bromo-2,6-dichlorophenol, 2,6-dibromo-4-chlorophenol, 2,4-dibromo-6-chlorophenol, and 2,4,6-tribromophenol. nih.gov The presence of these compounds in a sample could interfere with the accurate measurement of this compound if the analytical method cannot sufficiently resolve them.

Similarly, studies on the degradation of phenol in water have identified numerous halogenated phenols and benzoquinones as transformation by-products. mdpi.comnih.gov In the analysis of biota, other classes of halogenated phenolic compounds, such as hydroxylated polychlorinated biphenyls (OH-PCBs), can be present at significantly higher concentrations and may interfere with the analysis of brominated phenols. d-nb.info

While specific co-elution data for this compound is not extensively documented in all standard methods, general methods for phenolic compound analysis, such as EPA Method 8041A, acknowledge the common issue of co-elution among various halogenated phenols on certain gas chromatography (GC) columns. settek.comepa.gov This underscores the importance of method development and validation to ensure selectivity for the target analyte.

Table 2: Potential Interferences from Structurally Similar Compounds

| Interfering Compound | Context/Source of Interference | Analytical Challenge | Reference(s) |

|---|---|---|---|

| 2,4,6-Trichlorophenol | Formed during biotransformation of PBDEs; degradation product of phenol. | Potential for co-elution in chromatographic methods. | mdpi.comnih.govnih.gov |

| 4-Bromo-2,6-dichlorophenol | Formed during biotransformation of PBDEs. | Structural isomer, may have similar chromatographic retention. | nih.gov |

| 2,6-Dibromo-4-chlorophenol | Formed during biotransformation of PBDEs. | Structurally similar halogenated phenol. | nih.gov |

| 2,4-Dibromo-6-chlorophenol | Formed during biotransformation of PBDEs. | Structurally similar halogenated phenol. | nih.gov |

| 2,4,6-Tribromophenol | Formed during biotransformation of PBDEs; degradation product of phenol. | Potential for co-elution and similar detector response. | mdpi.comnih.govnih.gov |

| Halogenated Benzoquinones | Formed during the degradation of phenol. | Potential interference in both chromatographic and spectroscopic analysis. | mdpi.comnih.gov |

| Hydroxylated Polychlorinated Biphenyls (OH-PCBs) | Co-occurring contaminants in biota. | Can be present at much higher concentrations, potentially masking the signal of brominated phenols. | d-nb.info |

Environmental Fate, Transport, and Degradation Pathways of 2 Bromo 4,6 Dichlorophenol

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

2-Bromo-4,6-dichlorophenol (BCP) is a halogenated phenolic compound that can enter the environment through several pathways. Its presence is often associated with industrial activities and water disinfection processes. While specific monitoring data for BCP is limited, its occurrence can be inferred from studies on related brominated and chlorinated phenols.

One primary source of BCP is as a disinfection byproduct (DBP). During the chlorination of drinking water or wastewater, the presence of natural organic matter and bromide ions can lead to the formation of various halogenated phenols, including brominated, chlorinated, and mixed bromo/chloro-phenols. nih.govresearchgate.net Studies have shown that related compounds like 2,4-dichlorophenol (B122985) and 2,4-dibromophenol (B41371) are formed during water disinfection. nih.gov BCP has been detected at trace levels in drinking water sources, where it can serve as an indicator for assessing water quality.

Industrial effluents are another significant source. Chlorophenols are used as intermediates in the synthesis of pesticides, dyes, and other chemicals, and can be released into the environment through wastewater discharge. mdpi.com While comprehensive data on BCP in industrial effluents is scarce, studies have identified a wide array of organic compounds in these discharges. epa.gov Research on marine and riverine environments has documented the presence of various chlorophenols (CPs) and bromophenols (BPs). For instance, in riverine water near industrial complexes, total concentrations of CPs and BPs have been found to be significantly elevated. researchgate.net In sediments, bromine-containing halophenols such as 2-chloro-4-bromophenol and 2,4,6-tribromophenol (B41969) have been detected, particularly in areas impacted by industrial seawater chlorination. researchgate.net

Once in the environment, the distribution of BCP between aquatic and terrestrial systems is governed by its physicochemical properties. Like other chlorophenols, it can be transported in dissolved form in water, or become associated with suspended matter and bottom sediments. nih.gov Its stability and potential to bioaccumulate in aquatic organisms are of environmental concern.

The following table summarizes the occurrence of several related halophenols in various environmental matrices, providing context for the likely distribution of this compound.

Table 1: Environmental Occurrence of Selected Halophenols

| Compound | Environmental Matrix | Concentration Range | Location/Source | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenol (2,4-DCP) | Riverine Water | Mean level of 3.14 ng/L for 2,6-DCP | Riverine environments, South Korea | researchgate.net |

| 2,4-Dibromophenol (2,4-DBP) | Seawater | 0.531–32.7 ng/L | Near a nuclear power plant, South Korea | researchgate.net |

| 2,4,6-Trichlorophenol (B30397) (2,4,6-TCP) | Riverine Water | Detected (part of total CP/BP concentration of 0.510–118 ng/L) | Riverine environments, South Korea | researchgate.net |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Marine Sediments | 1.6-9 µg/kg | Marine sediments, South Korea | researchgate.net |

| 2-Chloro-4-bromophenol | Marine Sediments | Detected | Gulf of Fos, France (industrial discharge) | researchgate.net |

Biodegradation Mechanisms and Microbial Transformations

The persistence of this compound in the environment is significantly influenced by microbial degradation. Microorganisms have evolved various enzymatic strategies to break down halogenated aromatic compounds. These processes can be broadly categorized into reductive dehalogenation, which is common under anaerobic conditions, and oxidative or hydrolytic degradation, which typically occurs in the presence of oxygen.

Reductive Dehalogenation Pathways and Microbial Consortia

Under anaerobic conditions, such as in sediments and deep aquifers, reductive dehalogenation is a key initial step in the biodegradation of highly halogenated phenols. In this process, microorganisms use the halogenated compound as a terminal electron acceptor in a form of respiration known as "halorespiration," replacing a halogen atom with a hydrogen atom. epa.gov This reaction is catalyzed by enzymes called reductive dehalogenases and generally makes the compound less toxic and more amenable to further degradation.

Microbial consortia, often involving multiple interacting species, are typically required for the complete mineralization of these compounds. For example, a synthetic microbial community capable of mineralizing 2,4,6-tribromophenol consisted of a hydrogen-producing bacterium (Clostridium sp.), a dehalogenating bacterium (Dehalobacter sp.), and an aromatic-oxidizing bacterium (Desulfatiglans sp.). epa.gov

The enzymes involved in reductive dehalogenation often exhibit remarkable specificity regarding the type and position of the halogen they remove. For compounds like this compound, which contain both bromine and chlorine atoms, the sequence of removal is critical. Studies on the anaerobic bacterium Desulfitobacterium dehalogenans have provided significant insights into this specificity. This bacterium is known to reductively dehalogenate a wide range of ortho-chlorophenols. nih.gov

Research on Desulfitobacterium dehalogenans JW/IU-DC1 demonstrated that the bacterium could dehalogenate 2-Bromo-4-chlorophenol (B154644), indicating its capability to act on brominated phenols. nih.gov The dehalogenation activity is highly specific to the ortho position (the carbon atom adjacent to the hydroxyl group). For this compound, this corresponds to the bromine atom at position 2 and the chlorine atom at position 6. The presence of other halogen substituents on the ring can facilitate this ortho dehalogenation. nih.gov The initial step in the reductive degradation of this compound would likely be the removal of the bromine atom from the C2 position, followed by the removal of the chlorine atom from the C6 position, leading to the formation of 4-chlorophenol.

The key enzymes catalyzing reductive dehalogenation are reductive dehalogenases. An ortho-chlorophenol reductive dehalogenase has been purified and characterized from Desulfitobacterium dehalogenans. This enzyme was shown to catalyze the reductive removal of a halogen atom from the ortho position of various substrates, including 2,6-dichlorophenol (B41786) and 2-bromo-4-chlorophenol, using reduced methyl viologen as an artificial electron donor. nih.gov

While reductive dehalogenases are central to anaerobic degradation, other enzyme systems are crucial for aerobic degradation pathways. Monooxygenases are a major class of enzymes that initiate the aerobic breakdown of aromatic compounds by incorporating one atom of molecular oxygen into the substrate. epa.gov For instance, a 2,4,6-trichlorophenol-4-monooxygenase from the bacterium Ralstonia eutropha JMP134 catalyzes the sequential dechlorination of 2,4,6-TCP. unina.it This type of enzyme could potentially oxidize this compound, initiating an oxidative degradation cascade. These monooxygenases often utilize co-substrates like NADH or NADPH for their catalytic activity. epa.gov

Specificity of Debromination and Dechlorination Processes

Oxidative and Hydrolytic Degradation Routes by Microorganisms

In aerobic environments, microorganisms primarily employ oxidative pathways to degrade halogenated phenols. These routes typically involve monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, making it unstable and susceptible to cleavage.

A well-studied example is the degradation of 2,4,6-trichlorophenol (2,4,6-TCP) by Ralstonia eutropha JMP134. The initial enzyme, a monooxygenase, oxidizes 2,4,6-TCP to 2,6-dichloroquinone. unina.it This intermediate is then subject to a hydrolytic reaction, also catalyzed by the same enzyme, which removes a second chlorine atom to form 6-chlorohydroxyquinol. unina.it A similar pathway could be envisioned for this compound, where an initial oxidation would form 2-bromo-6-chloroquinone, followed by hydrolytic removal of a halogen.

Fungi, such as the white-rot fungus Phanerochaete chrysosporium, also contribute to the oxidative degradation of chlorophenols. This fungus secretes extracellular lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) that can oxidize 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone, initiating the degradation process. thermofisher.com

Hydrolytic dehalogenation, where a halogen atom is directly replaced by a hydroxyl group from water, is another possible, though less common, bacterial degradation mechanism for aryl halides.

Table 2: Potential Biodegradation Pathways for Halogenated Phenols

| Pathway Type | Condition | Key Enzyme(s) | Example Reaction (based on related compounds) | Reference |

|---|---|---|---|---|

| Reductive Dehalogenation | Anaerobic | Reductive Dehalogenase | 2,4,6-Trichlorophenol → 2,4-Dichlorophenol → 4-Chlorophenol | |

| Oxidative & Hydrolytic Dechlorination | Aerobic | Monooxygenase | 2,4,6-Trichlorophenol → 2,6-Dichloroquinone → 6-Chlorohydroxyquinol | unina.it |

| Oxidative Degradation | Aerobic | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | 2,4,6-Trichlorophenol → 2,6-Dichloro-1,4-benzoquinone | thermofisher.com |

Factors Influencing Microbial Degradation Kinetics (e.g., pH, Temperature, Co-substrates)

The rate and extent of microbial degradation of this compound are controlled by a variety of environmental factors. These include physicochemical parameters like pH and temperature, as well as the availability of other nutrients and substrates.

pH: Most microbial activity occurs under near-neutral pH conditions (typically 6.5 to 8.5). ontario.ca However, optimal pH can vary depending on the specific microorganism and degradation pathway. For the anaerobic dechlorination of 2,4,6-TCP by a river sediment consortium, the optimal pH was found to be 8.0. In contrast, an aerobic process for 2,4-DCP degradation by Pseudomonas putida had an optimal pH of 5.0. sielc.com

Temperature: Temperature affects enzyme activity and microbial growth rates. The optimal temperature for 2,4,6-TCP dechlorination by the river sediment consortium was 40°C. For the degradation of 2,6-dichlorophenol in soil, the rate at 8°C was four times lower than at 20°C, indicating a significant slowdown at lower temperatures. nih.gov

Co-substrates and Nutrients: The presence of other organic compounds can significantly influence degradation kinetics. In some cases, an additional, more easily degradable carbon source (co-substrate) can enhance the breakdown of the target pollutant, a process known as cometabolism. The addition of lactate (B86563) and acetate (B1210297) was found to enhance the anaerobic dechlorination of pentachlorophenol (B1679276), while pyruvate (B1213749) and nitrate (B79036) were inhibitory. The presence of electron donors like H2 is also crucial for reductive dehalogenation processes.

Table 3: Factors Affecting Microbial Degradation of Halogenated Phenols

| Factor | Effect on Degradation Rate | Compound Studied | Reference |

|---|---|---|---|

| pH | Optimal at 8.0 for anaerobic dechlorination. | 2,4,6-Trichlorophenol | |

| pH | Optimal at 5.0 for aerobic degradation. | 2,4-Dichlorophenol | sielc.com |

| Temperature | Optimal at 40°C for anaerobic dechlorination. | 2,4,6-Trichlorophenol | |

| Temperature | Rate 4x lower at 8°C compared to 20°C. | 2,6-Dichlorophenol | nih.gov |

| Co-substrates | Lactate and pyruvate enhanced anaerobic dechlorination. | 2,4,6-Trichlorophenol | |

| Inhibitors | Nitrate inhibited anaerobic dechlorination. | Pentachlorophenol | |

| Electron Donors | H2 availability influences rate and extent of dechlorination. | Polychlorinated Biphenyls (PCBs) |

Role of Acclimated Microbial Communities in Bioremediation

The bioremediation of halogenated phenols, including this compound, is significantly influenced by the metabolic activities of microbial communities. The adaptation of these communities to the presence of such compounds is a key factor in their successful degradation.

Microbial consortia, rather than single strains, have demonstrated greater efficiency in the bioremediation of environments contaminated with multiple pollutants due to their high metabolic diversity and resilience. mdpi.com In the context of halogenated phenols, anaerobic biodegradation is a critical process. For instance, the anaerobic degradation of 2,4,6-trichlorophenol (2,4,6-TCP) and pentachlorophenol (PCP) has been observed to be more rapid in river sediment previously adapted to dichlorophenols (DCPs). tandfonline.com This suggests that prior exposure to similar chlorinated compounds can enhance the dechlorination capabilities of the microbial community. The process often involves reductive dechlorination, where the halogen substituent is removed from the aromatic ring. wur.nl

Studies on sulfidogenic consortia enriched from estuarine sediment have shown the ability to utilize various chlorophenols as the sole source of carbon and energy. nih.govasm.org These consortia have also been found to degrade brominated phenols, such as 4-bromophenol (B116583), with stoichiometric release of the halide. nih.govasm.org This indicates that microbial communities in anaerobic environments can be acclimated to effectively mineralize halogenated phenols. The degradation of 2,4,6-TCP by such communities has been shown to proceed through a gradual dechlorination to form 4-chlorophenol, followed by the opening of the aromatic ring. researchgate.net

While direct studies on microbial communities acclimated specifically to this compound are limited, the existing research on analogous compounds provides strong evidence for the potential of bioremediation. The adaptation of microbial consortia, particularly under anaerobic conditions, can lead to the effective dechlorination and mineralization of this compound. The key steps involve the initial removal of halogen atoms, which can be a rate-limiting step, followed by the breakdown of the phenolic ring. nih.gov The presence of specific dehalogenating bacteria, such as Dehalobacter, within the microbial community is crucial for the initiation of the degradation cascade. researchgate.net

Abiotic Degradation Mechanisms

In addition to microbial action, abiotic processes play a significant role in the transformation and removal of this compound from the environment. These mechanisms primarily involve photodegradation and advanced oxidation processes.

Photodegradation Kinetics and Intermediate Product Formation

Photodegradation, or photolysis, is a process where chemical compounds are broken down by photons. Halogenated phenols are known to undergo phototransformation in aquatic environments. The kinetics of this process are often described by pseudo-first-order reactions. nih.gov

A study on the phototransformation of 21 halophenolic disinfection byproducts in seawater provided valuable insights into the photodegradation kinetics of compounds structurally similar to this compound. nih.gov For instance, 2-bromo-4-chlorophenol was found to have a pseudo-first-order rate constant (k) and a half-life (t1/2) under specific experimental conditions. nih.gov Direct photolysis can contribute significantly to the transformation of halogenated phenols in UV-advanced reduction processes. acs.orgnih.gov

The photolysis of 2,4,6-TCP has been shown to yield intermediate products such as 2,4-dichlorophenol (2,4-DCP), 4-monochlorophenol (4-MCP), phenol (B47542), and 2,6-dichloro-p-hydroquinone. science.gov The formation of these intermediates indicates a stepwise dehalogenation and hydroxylation process. During the phototransformation of halophenols in seawater, photonucleophilic substitutions by bromide, chloride, and hydroxide (B78521) ions can occur, leading to the formation of other bromophenolic and chlorophenolic compounds, as well as hydroxyphenolic counterparts. nih.gov For example, the photolysis of 4-bromophenol can lead to the formation of various intermediate products. deswater.com

The table below summarizes the phototransformation rates of selected halophenolic compounds, which can provide an indication of the expected behavior of this compound.

| Compound | Pseudo-first-order rate constant (k, h⁻¹) | Half-life (t¹/², h) |

| 2-bromo-4-chlorophenol | Data not available | Data not available |

| 4-bromo-2-chlorophenol (B165030) | Data not available | Data not available |

| 2,4-dibromophenol | 0.019 | 36.5 |

| 2,6-dibromophenol (B46663) | 0.038 | 18.2 |

| 2,4-dichlorophenol | 0.012 | 57.8 |

| 2,6-dichlorophenol | 0.027 | 25.7 |

| Data from a study on the phototransformation of halophenolic disinfection byproducts in seawater. nih.gov |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are considered highly effective for the degradation of recalcitrant organic pollutants like this compound.

Sulfate (B86663) radical-based AOPs (SR-AOPs) have emerged as a promising alternative to traditional AOPs. Sulfate radicals (SO₄•⁻) are powerful oxidants that can be generated from the activation of peroxymonosulfate (B1194676) (PMS) or persulfate (PDS). acs.org These radicals can effectively degrade a wide range of organic contaminants. bohrium.cominformahealthcare.com

The degradation of 4-bromo-2-chlorophenol (BCP), a compound isomeric to this compound, has been studied using a Co/PMS system. bohrium.com The degradation rate was found to be dependent on the initial concentrations of the substrate, oxidant, and catalyst, as well as the pH of the solution. bohrium.com The presence of chloride ions was observed to have a dual effect on the degradation of BCP, in some cases promoting degradation but inhibiting complete mineralization. bohrium.com This was attributed to the formation of new halogenated intermediates. bohrium.com

The kinetics of sulfate radical oxidation can be complex, often following second-order rate coefficients. nih.gov The efficiency of SR-AOPs is influenced by the water matrix, with the presence of certain ions potentially affecting the reaction pathways and the formation of byproducts. osti.gov

Dielectric Barrier Discharge (DBD) is a type of non-thermal plasma technology that can be used for the degradation of organic pollutants in water. scirp.orgnih.goviwaponline.com DBD generates a variety of reactive species, including hydroxyl radicals, which are highly effective in breaking down complex organic molecules. researchgate.net

Studies on the degradation of dichlorophenols, such as 2,4-DCP and 2,6-DBP, have demonstrated the effectiveness of DBD. scirp.orgnih.gov For 2,6-dibromophenol, oxygen and air plasma were shown to efficiently decompose the compound into bromide ions and inorganic carbon. scirp.org The degradation process typically follows first-order kinetics. nih.gov The efficiency of the DBD process is influenced by parameters such as the type of plasma-working gas, applied voltage, and the initial pH of the solution. nih.govnih.gov

The table below shows the degradation efficiency of 2,6-dibromophenol using different working gases in a DBD system.

| Working Gas | Degradation Rate (%) after 60 min |

| Oxygen | 100 |

| Air | 99.73 |

| Argon | Data not available |

| Nitrogen | Data not available |

| Data from a study on the degradation of 2,6-dibromophenol in aqueous solution by in-liquid dielectric barrier microplasma. scirp.org |

Catalytic degradation using nanoparticles has gained significant attention for the remediation of organic pollutants. These processes often involve the use of photocatalysts or catalysts in conjunction with other AOPs.

Nanoparticles such as titanium dioxide (TiO₂) and silver halides (Ag/AgX) have been shown to be effective photocatalysts for the degradation of halogenated phenols under UV or visible light irradiation. researchgate.netnih.gov For instance, cobalt-doped TiO₂ nanoparticles have been used for the photocatalytic dehalogenation of various chlorophenols and bromophenols, with the degradation following pseudo-first-order kinetics. researchgate.net The degradation rate of bromophenols was found to be faster than that of chlorophenols, which is attributed to the lower bond energy of the carbon-halogen bond. researchgate.net

Zero-valent iron nanoparticles (FeNPs) have also been utilized for the catalytic degradation of organic compounds. nih.gov In another approach, copper oxide nanoparticles (nCuO) have been investigated for the catalytic degradation of brominated flame retardants, including 2,4-dibromophenol. ebi.ac.uk The degradation mechanism in these systems often involves the generation of hydroxyl and superoxide (B77818) radicals. ebi.ac.uk The efficiency of these catalytic processes can be influenced by factors such as catalyst dosage, pH, and the presence of other substances in the water. scirp.orgscirp.orgacs.org

The table below summarizes the photocatalytic degradation efficiency of 2,4-dichlorophenol using different silver halide nanoparticles.

| Photocatalyst | Degradation Efficiency (%) after 300 min (UV light) | Degradation Efficiency (%) after 300 min (Visible light) |

| Ag/AgBr | 83.4 | 89.4 |

| Ag/AgCl | Data not available | Data not available |

| Ag/AgI | 72.7 | 38.2 |

| Data from a study on the photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. nih.gov |

Dielectric Barrier Discharge (DBD) Applications for Aqueous Solutions

Adsorption and Sequestration in Environmental Matrices

The binding of this compound to solid materials like soil and sediment is a key process that affects its concentration in water and its availability to organisms.

Adsorption Characteristics in Soil, Sediment, and Water Systems

The adsorption of halogenated phenols, a class of compounds to which this compound belongs, onto environmental solids is a well-documented phenomenon. For instance, studies on similar compounds like 2,4-dichlorophenol (2,4-DCP) have shown that adsorption onto river sediments can be a significant process, reaching equilibrium within 24 hours. researchgate.net The amount of adsorption is influenced by the physicochemical properties of the sediment. researchgate.net Research on 2,6-dibromophenol indicates its degradation in anaerobic soil-water systems, with a half-life of 7 days, suggesting that while adsorption occurs, biodegradation is also a critical fate process. nih.gov The presence of organic matter in soil and sediment generally enhances the adsorption of organic compounds.

Adsorption Mechanisms: Hydrogen Bonding, Hydrophobic Interactions, π-π Interactions

The adsorption of phenolic compounds like this compound onto surfaces is driven by a combination of forces. Research on the adsorption of various aromatic compounds on graphene and graphene oxide has shed light on these mechanisms. researchgate.net

Hydrogen Bonding: The hydroxyl group (-OH) of the phenol can form hydrogen bonds with oxygen-containing functional groups present on the surface of adsorbents. researchgate.netacs.org This is a particularly important mechanism for adsorption onto materials like graphene oxide. researchgate.net

Hydrophobic Interactions: The nonpolar benzene (B151609) ring of the molecule tends to avoid water and associate with hydrophobic surfaces. This is a general driving force for the adsorption of organic compounds from aqueous solutions.

π-π Interactions: The electron-rich aromatic ring of this compound can interact with the π-electron systems of carbonaceous materials like graphene. researchgate.net Infrared spectroscopy studies have confirmed shifts in the C=C stretching vibrations of the benzene ring upon adsorption, indicating π-π interactions. researchgate.net

Development and Efficacy of Advanced Adsorbent Materials

To mitigate the presence of halogenated phenols in water, various advanced adsorbent materials have been developed and tested. Activated carbon, derived from sources like oil palm empty fruit bunches, has proven effective in adsorbing compounds such as 2,4,6-trichlorophenol (TCP). nih.gov The adsorption capacity of such materials is influenced by factors like the initial concentration of the pollutant, contact time, and pH. nih.gov

Graphene-based materials have also shown significant promise. For example, graphene oxide–crospolyvinylpyrrolidone (GO-PVPP) hybrid microspheres have demonstrated high efficiency in adsorbing 2,4,6-TCP, with a maximum sorption capacity significantly higher than other tested adsorbents. acs.org The enhanced performance is attributed to the high surface area and the presence of functional groups that facilitate hydrogen bonding and π-π interactions. acs.org Carbon nanotubes (CNTs) have also been explored as catalysts for the removal of pollutants like 2,4-dichlorophenol, demonstrating rapid removal rates. wiley.com

Table 1: Comparison of Maximum Adsorption Capacity (q_m) for 2,4,6-Trichlorophenol on Various Adsorbents

| Adsorbent Material | Maximum Adsorption Capacity (q_m) (mg/g) | Source |

| GO-PVPP | 466.7 | acs.org |

| Other reported adsorbents | Varies | acs.org |

This table is interactive. Click on the headers to sort the data.

Adsorption Kinetics and Isotherm Modeling

To understand the dynamics of adsorption, kinetic and isotherm models are employed.

Adsorption Kinetics: The rate at which a compound is adsorbed is described by kinetic models. For many halogenated phenols, the pseudo-second-order kinetic model provides the best fit to experimental data. acs.orgnih.govbibliotekanauki.pl This suggests that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons. acs.org

Adsorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. bibliotekanauki.plresearchgate.net For the adsorption of p-substituted halogenophenols on activated carbon, the Langmuir model provided a better correlation. bibliotekanauki.pl In contrast, the adsorption of 2,4-dichlorophenol on used black tea leaves was best described by the Freundlich model, indicating surface heterogeneity. researchgate.net The choice of the best-fitting model depends on the specific adsorbent and adsorbate system.

Table 2: Adsorption Isotherm Models for Halogenated Phenols

| Adsorbent | Adsorbate | Best Fit Isotherm Model | Source |

| Activated Carbon | 4-fluorophenol, 4-chlorophenol, 4-bromophenol | Langmuir | bibliotekanauki.pl |

| Used Black Tea Leaves | 2,4-dichlorophenol | Freundlich | researchgate.net |

| GO-PVPP | 2,4,6-trichlorophenol | Freundlich | acs.org |

| Oil Palm Empty Fruit Bunch Activated Carbon | 2,4,6-trichlorophenol | Freundlich, Redlich-Peterson | nih.gov |

This table is interactive. Click on the headers to sort the data.

Bioaccumulation and Biotransformation in Organisms

Once in the environment, this compound can be taken up by organisms, leading to bioaccumulation and potential transformation into other compounds.

Uptake and Accumulation in Aquatic Organisms

Halogenated phenols are known to have the potential for bioaccumulation in aquatic organisms. researchgate.net The extent of bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. An estimated BCF of 31 for the related compound 2,6-dibromophenol suggests a moderate potential for bioconcentration in aquatic organisms. nih.gov The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (Kow), is a key factor influencing its bioaccumulation potential. While specific data for this compound is limited, the general principles of bioaccumulation for halogenated phenols apply. It has been noted that while less toxic than some other related compounds, it still poses risks to marine organisms.

Biotransformation, the chemical alteration of a substance within an organism, can also occur. For example, this compound has been identified as a biotransformation product of polybrominated diphenyl ethers (PBDEs) by certain bacteria. nih.gov This indicates that it can be both a parent compound subject to uptake and a metabolite of other environmental contaminants.

Plant Metabolism of Halogenated Phenols and Metabolite Identification

The environmental fate of halogenated phenols, such as this compound, is significantly influenced by their interaction with and metabolism by plants. Plants possess complex enzymatic systems that can transform these compounds through a series of reactions, altering their structure, persistence, and potential toxicity. Research into the plant metabolism of halogenated phenols has revealed several key pathways, including debromination, hydroxylation, methylation, and conjugation, as well as the formation of more complex dimeric products.

Debromination, Hydroxylation, Methylation, and Conjugation Reactions

Studies on the uptake and transformation of halogenated phenols by plants have demonstrated a range of metabolic processes. For instance, research on rice plants exposed to 2,4,6-tribromophenol, a related compound, identified numerous transformation products, indicating multiple metabolic pathways are active. nih.gov These pathways are also relevant to the metabolism of this compound.

Debromination and Dechlorination: This process involves the removal of bromine or chlorine atoms from the phenolic ring. In studies with similar compounds like 2,4,6-trichlorophenol, dechlorination has been observed as a key initial step in their metabolism by plants and microorganisms. researchgate.net For this compound, the removal of the bromine atom can lead to the formation of dichlorophenol isomers.

Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the aromatic ring, often replacing a halogen atom. This process can increase the water solubility of the compound, facilitating further metabolism or conjugation. For example, the metabolism of 2,4-dibromophenol in carrot cell cultures resulted in the formation of dihydroxyl dibromophenol. nih.gov

Methylation: O-methylation of the phenolic hydroxyl group is another significant metabolic pathway. researchgate.netasm.org This reaction converts the phenol into a corresponding anisole, which can alter its biological activity and environmental mobility. Bacterial strains have been shown to O-methylate a variety of halogen-substituted phenols. researchgate.netasm.org

Conjugation: Plants can conjugate halogenated phenols and their metabolites with endogenous molecules such as sugars (glycosylation) or sulfates (sulfation). nih.gov These conjugation reactions generally increase the water solubility of the compounds, aiding in their detoxification and sequestration within plant tissues, such as in the vacuole. In rice plants exposed to 2,4,6-tribromophenol, a large number of phase II metabolites, including glycosylation and sulfation products, were identified. nih.gov

The table below summarizes the primary metabolic reactions of halogenated phenols in plants.

| Metabolic Reaction | Description | Potential Products from this compound |

| Debromination/Dechlorination | Removal of a bromine or chlorine atom from the aromatic ring. | 4,6-Dichlorophenol, 2-bromo-4-chlorophenol, 2-bromo-6-chlorophenol |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Dihydroxy-bromochlorophenols |

| Methylation | Addition of a methyl group to the phenolic oxygen, forming an anisole. | 2-Bromo-4,6-dichloroanisole |

| Conjugation (Glycosylation/Sulfation) | Attachment of a sugar or sulfate group to the molecule. | Glycoside and sulfate conjugates of this compound and its metabolites |

Formation of Dimeric Products (e.g., OH-PBDEs, PBDD/Fs)

A significant and concerning aspect of the plant-mediated transformation of halogenated phenols is the formation of dimeric products, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). tandfonline.com These compounds are often more persistent and toxic than their precursor phenols.

The formation of these dimers is believed to occur through the oxidative coupling of phenoxy radicals, which are generated from the initial oxidation of the halogenated phenols by plant enzymes like peroxidases and laccases. tandfonline.comebi.ac.uk

Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs): The coupling of bromophenoxy radicals can lead to the formation of OH-PBDEs. tandfonline.comebi.ac.uk For example, laccase-catalyzed oxidation of 2,4-dibromophenol has been shown to produce OH-PBDEs. ebi.ac.uk Similarly, studies with 2,4,6-tribromophenol in rice plants revealed the formation of several OH-PBDEs, highlighting the potential for in-planta synthesis of these compounds. nih.gov

Polybrominated Dibenzo-p-dioxins and Dibenzofurans (PBDD/Fs): The intramolecular cyclization of dimeric intermediates or the direct coupling of phenoxy radicals can also result in the formation of PBDDs and PBDFs. diva-portal.orgnih.gov Research has shown that the bromoperoxidase-mediated coupling of 2,4,6-tribromophenol can yield various PBDD congeners. nih.gov The formation of PBDD/Fs from 2,4,6-tribromophenol has also been observed under thermal conditions, suggesting multiple pathways for their generation. nih.govresearchgate.net The presence of these toxic byproducts in plants exposed to brominated phenols indicates a potential route for their entry into the food chain. nih.gov

The table below details the types of dimeric products that can be formed from the metabolism of halogenated phenols.

| Dimeric Product | Formation Pathway | Example Precursor | Potential Products from this compound |

| Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs) | Oxidative coupling of bromophenoxy radicals. | 2,4-Dibromophenol, 2,4,6-Tribromophenol | Brominated/chlorinated hydroxylated diphenyl ethers |

| Polybrominated Dibenzo-p-dioxins/furans (PBDD/Fs) | Intramolecular cyclization of dimeric intermediates or direct radical coupling. | 2,4,6-Tribromophenol | Brominated/chlorinated dibenzo-p-dioxins and dibenzofurans |

Biological Activities and Molecular Mechanisms of 2 Bromo 4,6 Dichlorophenol

Mechanisms of Action at the Cellular and Molecular Level

The biological activity of 2-Bromo-4,6-dichlorophenol, a halogenated phenolic compound, is rooted in its interactions at the cellular and molecular levels. Its unique structure, featuring bromine and chlorine atoms on a phenol (B47542) ring, dictates its reactivity and biological effects. uni.lu

Interaction with Enzymes and Proteins: Inhibition and Modification of Activity

This compound is known to interact with various biological molecules, most notably enzymes and proteins. The presence of halogen atoms on the phenolic ring allows for strong interactions with the active sites of enzymes, which can lead to the inhibition or modification of their catalytic activity. This interference with enzymatic pathways can significantly affect cellular metabolism, potentially impacting cell survival and growth. Research into related halogenated phenols has shown their potential to inhibit specific enzymes, a characteristic that is explored in fields like drug development and biochemistry. sielc.com

Disruption of Cellular Processes: Membrane Integrity and Signaling Pathways

The compound can disrupt fundamental cellular processes by interfering with membrane integrity and signaling pathways. The lipophilic nature of halogenated phenols can facilitate their interaction with cellular membranes, potentially altering their structure and function. Disruption of membrane integrity can lead to a loss of cellular homeostasis and ultimately cell death. Furthermore, interference with signaling pathways can have wide-ranging effects on cellular function. For instance, studies on similar brominated flame retardants have indicated that they can alter cellular calcium ion levels and affect signaling pathways such as the transforming growth factor (TGF-β) pathway. mdpi.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key mechanism of action for this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to essential cellular components, including lipids, proteins, and DNA. This increase in ROS levels disrupts the normal redox balance within the cell, leading to a state of oxidative stress. Studies on other halogenated phenols, such as 2,4,6-trichlorophenol (B30397), have demonstrated their ability to cause an overproduction of ROS, which is a significant contributor to their cytotoxicity. nih.gov Similarly, the bromophenol BTDE has been shown to decrease H₂O₂-induced ROS generation in skin cells, highlighting the role of phenolic compounds in modulating oxidative stress. mdpi.com

Modulation of Gene Expression and Regulatory Pathways (e.g., Apoptosis, Cell Cycle Regulation)